molecular formula C11H22N2O4 B587205 Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester CAS No. 1331910-52-1

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester

Cat. No.: B587205
CAS No.: 1331910-52-1
M. Wt: 250.331
InChI Key: FMMIPXHKHVBJOF-YIZULPLESA-N
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Description

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is a sophisticated deuterated chemical reagent designed for advanced research applications, particularly in the field of analytical biochemistry and mass spectrometry. This compound features a stable deuterium (d4) isotope label on the lysine backbone, making it an ideal internal standard for the precise quantification of glycation adducts and advanced glycation end-products (AGEs) in complex biological samples. Research indicates that lysine and its methyl ester derivatives readily react with reactive dicarbonyl species like glyoxal (GO) and methylglyoxal (MGO) to form AGEs such as Nε-Carboxymethyl-lysine (CML) and Nε-Carboxyethyl-lysine (CEL) . The "ethoxycarbonylmethyl" moiety on the epsilon-amino group models common chemical modifications, allowing researchers to study specific reaction pathways. Using this deuterated standard enables highly accurate and reliable measurements via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods, minimizing analytical variability and improving data quality in metabolic and disease-related studies . This compound is presented for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMIPXHKHVBJOF-YIZULPLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCCCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747725
Record name Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331910-52-1
Record name Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-(4,4,5,5-~2~H_4_)lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-lysine is protected using a suitable protecting group to prevent unwanted reactions.

    Introduction of the Ethoxycarbonylmethyl Group: The protected L-lysine is reacted with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonylmethyl group.

    Deprotection: The protecting group is removed to yield Nepsilon-(Ethoxycarbonylmethyl)-L-lysine.

    Methyl Ester Formation: The carboxyl group of the compound is esterified using methanol and a suitable catalyst to form the methyl ester.

    Deuterium Labeling: The compound is labeled with deuterium (d4) through a specific isotopic exchange process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution Reactions: The ethoxycarbonylmethyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: L-lysine and ethyl alcohol.

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is used in various scientific research applications, including:

    Isotopic Labeling Studies: The deuterium-labeled compound is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study protein interactions.

    Proteomics Research: It is used as a standard in proteomics research to quantify and identify proteins.

    Drug Development: The compound is used in the development of new drugs and therapeutic agents, particularly in studying the pharmacokinetics and metabolism of lysine derivatives.

    Biological Studies: It is used in biological studies to investigate the role of lysine modifications in cellular processes.

Mechanism of Action

The mechanism of action of Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins and peptides, where it may affect their structure and function. The ethoxycarbonylmethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the stability and activity of the modified proteins.

Comparison with Similar Compounds

Deuterated Lysine Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester Not explicitly listed* Hypothetical: C₁₁H₁₉D₄N₂O₅ Ethoxycarbonylmethyl group at ε-N; methyl ester; deuterated side chain Isotopic tracing, metabolic studies
L-Lysine-d4 Methyl Ester Dihydrochloride 1331896-92-4 C₇H₁₄D₄Cl₂N₂O₂ Unmodified ε-N; methyl ester; deuterated Biochemical research, protein studies
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester 1217602-23-7 C₁₉H₂₂D₈N₂O₆ Deuterated hydroxyethyl groups; Boc-protected amine; methyl ester Peptide synthesis, isotopic labeling

Key Differences :

  • Deuterated phenylalanine derivatives (e.g., ) prioritize aromatic side-chain labeling, whereas lysine derivatives focus on alkyl-chain applications.

Ethoxycarbonylmethyl-Containing Compounds

Compound Name CAS Number Molecular Formula Key Features Applications
Ethoxycarbonylmethyl Ester of 1,4-Dihydroisonicotinic Acid Not listed C₁₀H₁₃NO₄ Ethoxycarbonylmethyl ester at C(4); non-deuterated Antioxidant synthesis, enzyme substrates
Ethyl Bromoacetate (Ethoxycarbonylmethyl Bromide) 105-36-2 C₄H₇BrO₂ Reactive alkylating agent; ethoxycarbonylmethyl bromide structure Chemical synthesis (e.g., peptide coupling)

Key Differences :

  • The target compound’s ethoxycarbonylmethyl group is part of a stable lysine derivative, whereas ethyl bromoacetate is a reactive intermediate for introducing ethoxycarbonylmethyl groups .
  • Enzymatic hydrolysis studies show ethoxycarbonylmethyl esters (e.g., in ) are cleaved by lipases like CAL-B, suggesting the target compound may also undergo selective enzymatic degradation.

Methyl Ester Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
8-O-Acetylshanzhiside Methyl Ester Not listed C₂₀H₂₈O₁₂ Complex triterpene structure; methyl ester for solubility Pharmacological reference standard
Methyl 2-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methylamino]acetate 1315619-14-7 C₂₂H₂₄N₂O₄ Oxazole-containing; methyl ester for bioactivity modulation Drug discovery, enzyme inhibition studies

Key Differences :

  • Unlike the target compound, methyl esters in oxazole derivatives () are designed to modulate pharmacokinetic properties (e.g., bioavailability).
  • The deuterated lysine backbone in the target compound provides unique advantages in tracking metabolic pathways compared to non-deuterated esters.

Research Findings and Functional Insights

  • Synthetic Utility : Ethoxycarbonylmethyl esters are synthesized via coupling reactions with ethyl bromoacetate, as demonstrated in dihydroisonicotinic acid derivatives . This method likely applies to the target compound.
  • Enzymatic Stability : Ethoxycarbonylmethyl esters are selectively hydrolyzed by lipases (e.g., CAL-B), suggesting the target compound’s ε-substituent may influence its metabolic fate .
  • Solubility Profile: Methyl esters generally enhance solubility in organic solvents (e.g., DMSO, methanol), as seen in lysine-d4 methyl ester dihydrochloride .

Biological Activity

Nepsilon-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester is a derivative of L-lysine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered interest due to its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through the modification of L-lysine. The introduction of the ethoxycarbonylmethyl group enhances its lipophilicity and may influence its interaction with biological targets. The deuterated form (d4) allows for tracing in metabolic studies, providing insights into its biological fate.

The biological activity of this compound can be attributed to several mechanisms:

  • 5-Lipoxygenase Inhibition : Similar compounds have been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes from arachidonic acid. This inhibition can reduce inflammatory responses associated with conditions like asthma and arthritis .
  • Leukotriene Receptor Antagonism : The compound may block leukotriene D4 receptors, further contributing to its anti-inflammatory effects. Leukotrienes are mediators in various inflammatory processes, making their antagonism beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro studies using RBL-1 cells have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on leukotriene synthesis. These studies typically involve:

  • Cell Culture : RBL-1 cells are cultured under controlled conditions and treated with varying concentrations of the compound.
  • Assays : Measurement of leukotriene production through enzyme-linked immunosorbent assays (ELISA) or other biochemical assays to quantify the inhibitory effects.

Case Studies

  • Asthma Management : A study explored the efficacy of compounds inhibiting leukotriene synthesis in asthma models. The results indicated a reduction in airway hyperresponsiveness and inflammation markers when treated with this compound analogs .
  • Arthritis Treatment : Another case study highlighted the potential of this compound in reducing joint inflammation in animal models of arthritis. The treatment led to decreased levels of inflammatory cytokines and improved joint function .

Data Tables

Biological Activity Effect Observed Study Reference
5-Lipoxygenase InhibitionReduced leukotriene production
Leukotriene D4 AntagonismDecreased airway inflammation
Anti-inflammatory EffectsLowered cytokine levels in arthritis models

Q & A

Q. How can researchers optimize the synthesis of Nε-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester using experimental design methodologies?

Methodological Answer:

  • Taguchi Experimental Design : Utilize orthogonal arrays (e.g., L9(3⁴)) to systematically evaluate critical parameters such as catalyst concentration, reaction temperature, molar ratios, and solvent polarity. For example, catalyst concentration was found to contribute 77.5% to yield variance in ester synthesis, as demonstrated in biodiesel optimization studies using ANOVA .
  • Parameter Prioritization : Rank factors by their signal-to-noise (S/N) ratios. In deuterated compound synthesis, isotopic substitution (e.g., deuterium) may alter reaction kinetics, requiring adjustment of temperature or catalyst loading.
  • Validation : Confirm optimal conditions via triplicate experiments. A 96.7% yield improvement was achieved in rapeseed methyl ester synthesis using this approach .

Table 1: Key Parameters for Synthesis Optimization

ParameterLevels TestedContribution to Yield (%)
Catalyst Concentration0.5%, 1.0%, 1.5%77.5
Reaction Temperature50°C, 60°C, 70°C12.3
Molar Ratio (Alcohol:Substrate)3:1, 6:1, 9:16.8

Q. What spectroscopic techniques are effective for characterizing deuterated lysine derivatives like Nε-(Ethoxycarbonylmethyl)-L-lysine-d4 Methyl Ester?

Methodological Answer:

  • NMR Spectroscopy : Use deuterium-decoupled ¹H NMR to distinguish non-deuterated protons. For example, the ε-ethoxycarbonylmethyl group’s protons resonate at δ 1.2–1.5 ppm, while deuterium substitution reduces signal intensity by ~90% .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.18 for the deuterated ester) and isotopic purity (>98% d4).
  • Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and lysine backbone amide bands (1650 cm⁻¹) to verify structural integrity .

Advanced Research Questions

Q. How should researchers analyze contradictory data in reaction yields when synthesizing deuterated amino acid esters?

Methodological Answer:

  • Systematic Error Analysis : Isolate variables such as isotopic effects (e.g., kinetic isotope effects [KIEs] in deuterated substrates) using controlled experiments. For example, deuterium’s slower bond cleavage may reduce reaction rates by 5–10% .
  • Statistical Modeling : Apply ANOVA to quantify parameter interactions. In rapeseed methyl ester synthesis, catalyst-temperature interactions accounted for 8.2% of yield variance .
  • Reproducibility Checks : Validate methods via independent replication, ensuring raw data (e.g., chromatograms, spectra) are archived for transparency .

Table 2: Common Sources of Data Contradiction in Deuterated Ester Synthesis

SourceImpact on Yield (%)Mitigation Strategy
Isotopic Impurity±5–15Purify via reversed-phase HPLC
Temperature Fluctuation±8–12Use jacketed reactors with PID control
Catalyst Degradation±10–20Store catalysts under inert gas

Q. What parameters significantly influence the stability of deuterated lysine esters during long-term storage?

Methodological Answer:

  • Temperature and Humidity : Accelerated stability studies (40°C/75% RH) show ~20% ester hydrolysis over 6 months. Store at -20°C in desiccated environments to minimize degradation .
  • Light Exposure : UV/Vis spectra reveal photodegradation products (λmax 270 nm) after 48 hours of UV exposure. Use amber vials for storage .
  • Solvent Choice : Aqueous buffers (pH > 8) accelerate hydrolysis. Use anhydrous DMSO or acetonitrile for stock solutions .

Methodological Guidance for Data Validation

Q. How can researchers ensure the validity of analytical data for deuterated compounds?

  • Cross-Validation : Compare NMR/MS results with non-deuterated analogs to confirm isotopic labeling (e.g., δ 3.1 ppm shift for CH₂D groups) .
  • Reference Standards : Use certified deuterated internal standards (e.g., d4-lysine) to calibrate instruments and quantify impurities .
  • Uncertainty Quantification : Report confidence intervals for key metrics (e.g., ±2% for HRMS isotopic purity) .

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